molecular formula C12H20 B050638 1-Ethyladamantane CAS No. 770-69-4

1-Ethyladamantane

Cat. No. B050638
CAS RN: 770-69-4
M. Wt: 164.29 g/mol
InChI Key: LXTHCCWEYOKFSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

1-Ethyladamantane can be synthesized from adamantane through ethylation processes. A study detailed the synthesis of 1-ethyladamantane from adamantane and ethylene over solid acid, showcasing the transformation into 1, 3-dimethyladamantane under specific conditions (Honna, Ichikawa, & Iida, 1986).

Molecular Structure Analysis

The molecular structure of 1-Ethyladamantane derivatives has been explored through various studies. For example, the structure of 1-boraadamantane and its reactions with bis(trialkylstannyl)ethynes provide insights into the dynamics of adamantane derivatives at room temperature and the formation of complex structures upon reaction (Wrackmeyer, Klimkina, Milius, & Bubnov, 2003).

Chemical Reactions and Properties

1-Ethyladamantane undergoes various chemical reactions, leading to the formation of novel compounds. The reactivity towards bis(trialkylstannyl)ethynes results in derivatives that are dynamic in nature and capable of further reactions under mild conditions. These findings are crucial for understanding the chemical behavior of 1-Ethyladamantane and its potential for forming new materials (Wrackmeyer et al., 2003).

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Synthesis from Adamantane: 1-Ethyladamantane can be synthesized from adamantane and ethylene over a solid acid catalyst, with silica-alumina found to catalyze this reaction effectively. The presence of hydrogen chloride enhances the catalytic activity (Honna, Ichikawa, & Iida, 1986).
    • Rearrangement into 1,3-Dimethyladamantane: During the synthesis, 1-Ethyladamantane is rearranged by acid catalysts into 1,3-dimethyladamantane (DMA), indicating its reactive nature under certain conditions.
  • Pharmacological Applications :

    • Antiviral and Antiparkinsonian Properties: Adamantane derivatives, including 1-aminoadamantane (a related compound), are noted for their antiviral activity against influenza A viruses and use in the treatment of Parkinson's disease. This indicates the potential of 1-Ethyladamantane in similar applications (Spasov, Khamidova, Bugaeva, & Morozov, 2006).
  • Physical and Thermodynamic Properties :

    • Density, Viscosity, and Refractive Index: Studies on the physical properties of adamantane derivatives, including 1-Ethyladamantane, provide insights into their interaction and behavior in different environments, which is crucial for their application in high energy-density hydrocarbon fuels (Cao, Qin, Wu, Guo, Xu, & Fang, 2014).
  • Potential in Organic Chemistry :

    • Reactivity with Other Compounds: The reactivity of 1-Ethyladamantane with other organic compounds, such as bis(trialkylstannyl)ethynes, showcases its versatility in organic synthesis and potential in creating novel organic compounds (Wrackmeyer, Klimkina, Milius, & Bubnov, 2003).
  • Energy Applications :

    • High Energy-Density Fuels: Its properties suggest that 1-Ethyladamantane might be a potential component in new high energy-density hydrocarbon fuels.

Safety And Hazards

Safety data sheets indicate that precautions should be taken to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 1-Ethyladamantane . Protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

1-ethyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20/c1-2-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTHCCWEYOKFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335019
Record name 1-Ethyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyladamantane

CAS RN

770-69-4
Record name 1-Ethyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The same experiment as described in 2th line from the bottom in Table 5 of Example 5 was carried out except that perhydroacenaphthene prepared by hydrogenation of acenaphthene was used in place of TMN. Conversion rate of perhydroacenaphthene was 75.4%, and 1,3-dimethyladamantane and 1-ethyladamantane were obtained at 33.0% and 47.1% of selectivity and at 24.9% and 35.0% of yield respectively. Moreover, when amounts of catalyst was increased from 2 g to 4 g, conversion rate of perhydroacenaphthene was 85.6%, and 1,3-dimethyladamantane and 1-ethyladamantane were obtained at 45.2% and 6.6% of selectivity and at 38.7% and 5.7% of yield respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The same experiment as described in 2th line from the bottom in Table 5 of Example 5 was carried out except that perhydroacenaphthene prepared by hydrogenation of acenaphthene was used in place of TMN. Conversion rate of perhydroacenaphthene was 75.4%, and 1,3-dimethyladamantane and 1-ethyladamantane were obtained at 33.0% and 47.1% of selectivity and at 24.9% and 35.0% of yield respectively. Moreover, when amounts of catalyst was increased from 2 g to 4 g, conversion rate of perhydroacenaphthene was 85.6%, and 1,3-dimethyladamantane and 1-ethyladamantane were obtained at 45.2% and 6.6% of selectivity and at 38.7% and 5.7% of yield respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyladamantane
Reactant of Route 2
1-Ethyladamantane
Reactant of Route 3
1-Ethyladamantane
Reactant of Route 4
1-Ethyladamantane
Reactant of Route 5
1-Ethyladamantane
Reactant of Route 6
1-Ethyladamantane

Citations

For This Compound
219
Citations
RM Varushchenko, AI Druzhinina, VM Senyavin… - The Journal of Chemical …, 2005 - Elsevier
The heat capacity of the crystalline and liquid phases of 1,3-dimethyladamantane (1,3-DMA) and 1-ethyladamantane (1-EA) have been measured by vacuum adiabatic calorimetry over …
Number of citations: 9 www.sciencedirect.com
S Hala, J Eyem, J Burkhard… - Journal of …, 1970 - academic.oup.com
Retention indices were obtained for 31 adamantane hydrocarbons on squalane, Apiezon L and tetrakis-O-/2-cyanoethyl/-pentaerythritol at five temperatures in the range of 110 to 200C. …
Number of citations: 24 academic.oup.com
GA Gadzhiev, MV Giruts, DS Vylekzhanina… - … and Technology of …, 2022 - Springer
In order to study the possibility of enriching jet fuels with diamond-like hydrocarbons to improve their physicochemical and operational properties the catalysis of narrow 10-degree …
Number of citations: 4 link.springer.com
RW Warren, A Schneider… - Applied Spectroscopy, 1968 - journals.sagepub.com
… The application of NMR spectroscopy resulted in the identification of this material as 1-ethyladamantane. The spectrum which is shown in Fig. 4 is similar, in part, to the NMR spectrum …
Number of citations: 19 journals.sagepub.com
EA Miroshnichenko, VP Lebedev… - Doklady Physical …, 2002 - Springer
identical energy properties and primary thermal decomposition acts of nitroadamantanes and nitroalkanes allow us to equate the bond dissociation energy D (ë–Né2) in 1-…
Number of citations: 18 link.springer.com
MV Giruts, GN Gordadze, AR Stroeva… - … and Technology of …, 2014 - Springer
The chloroform-insoluble part of chemoorganoheterotrophic aerobic bacteria Arthrobacter sp. RV and Pseudomonas aeruginosa RM is subjected to thermolysis and catalytic …
Number of citations: 2 link.springer.com
MH Abraham, WE Acree Jr, X Liu - Journal of Molecular Liquids, 2021 - Elsevier
… Although adamantane is a solid, several alkyl adamantanes are liquid at 293.15 K, and their refractive indices have been determined [20], leading to E = 0.64 for 1-ethyladamantane …
Number of citations: 2 www.sciencedirect.com
I Tabushi, K Fukunishi - The Journal of Organic Chemistry, 1974 - ACS Publications
… Togetherwith 11.63 g of recovered adamantane, 1.18 g of 1-ethyladamantane (50% based … tically quantitative; at 20 kg/cm2, ethylene, 1-ethyladamantane, 1-n- butyladamantane, and 1-…
Number of citations: 9 pubs.acs.org
AA Polyakova, EV Khramova, YI Bagrii… - Petroleum Chemistry …, 1973 - Elsevier
… In the 1-monoalkyl derivative series of adamsntane the stability of the molecular ion to electron impact decreases from 1-65% for 1-ethyladamantane to 1% for 1-butyladamantane (Fig. 2…
Number of citations: 3 www.sciencedirect.com
A Schneider, RW Warren… - The Journal of Organic …, 1966 - ACS Publications
… Perhydroacenaphthene isomerizes at ambient temperature completely and rapidly to 1-ethyladamantane which, in turn, converts more slowly to 1,3-dimethyladamantane and a small …
Number of citations: 84 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.